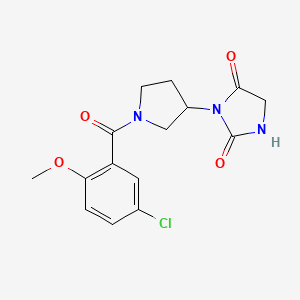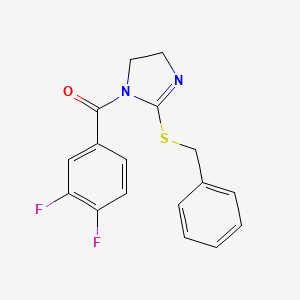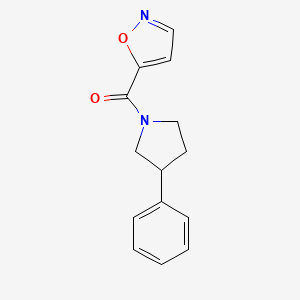![molecular formula C23H26N4O2S B2507141 N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-3-methylbenzenesulfonamide CAS No. 714938-08-6](/img/structure/B2507141.png)
N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H26N4O2S and its molecular weight is 422.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Quinazolin-4-ylamino derivatives containing phenylbenzenesulfonamides have been synthesized, with one study highlighting the antiproliferative activity against breast cancer cell lines and antimicrobial activity against bacterial strains, showcasing the compound's utility in cancer and infection treatment research (Sunil Kumar et al., 2019).
- Optical properties of 2-functionally substituted thieno[3,2-c]quinolines have been studied, indicating potential applications in materials science for their fluorescence capabilities, suggesting uses in dye and sensor development (Bogza et al., 2018).
Biological Activity
- Anticancer activity has been observed in compounds structurally related to N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-3-methylbenzenesulfonamide, with certain derivatives showing promise against renal cancer and suggesting a pathway for the development of new cancer therapies (Jeleń et al., 2013).
- Radioprotective and anticancer agents have been synthesized from related compounds, with some demonstrating interesting cytotoxic activity compared to doxorubicin, indicating potential for development into therapeutic agents (Ghorab et al., 2008).
Antimicrobial and Antifungal Properties
- Halogen-containing derivatives of N-substituted quinone imines have shown significant insecticidal, fungicidal, and herbicidal activities, expanding the compound's potential use in agriculture and pest control (2020).
Electoanalytical Studies
- Electroanalytical studies of similar sulfonamide compounds have been conducted, providing insights into their chemical behavior and potential applications in analytical chemistry (Abelairas et al., 1994).
Synthesis of Derivatives for Therapeutic Use
- Serotonin type-3 (5-HT3) receptor antagonists , based on quinoxalin-2-carboxamides, have been synthesized for the management of depression, demonstrating the chemical's versatility in drug development (Mahesh et al., 2010).
Properties
IUPAC Name |
N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-17-8-7-11-19(16-17)30(28,29)27-23-22(24-15-14-18-9-3-2-4-10-18)25-20-12-5-6-13-21(20)26-23/h5-9,11-13,16H,2-4,10,14-15H2,1H3,(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEPZQDRILMBBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCC4=CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B2507058.png)
![[4-[(4-Methoxyphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2507060.png)

![(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone](/img/structure/B2507065.png)
![3-[[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2507069.png)
![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2507070.png)


![(3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B2507075.png)
![N-(4-ethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507076.png)

![3-(Oxan-4-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine](/img/structure/B2507079.png)

![7-Ethyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2507081.png)
